2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core with a carboxamide group at position 2. Key structural features include:
- Allyl (prop-2-en-1-yl) group on the carboxamide nitrogen, introducing reactivity for further functionalization. The ethoxy and allyl groups distinguish it from analogues, suggesting unique physicochemical and biological properties .
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-3-13-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)14-9-11-15(12-10-14)29-4-2/h3,5-12H,1,4,13,23H2,2H3,(H,24,28) |
InChI Key |
YTLAFXQNZDORSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Annulation Conditions and Yields
Reaction optimization studies indicate that Ir(acac)₃ enhances regioselectivity for the pyrrolo[2,3-b] isomer, while palladium catalysts favor C–N bond formation during aryl substitution.
Cyclocondensation for Carboxamide Functionalization
The carboxamide group at position 3 is introduced via a two-step cyclocondensation strategy. First, ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is hydrolyzed under basic conditions (NaOH, ethanol/H₂O, reflux) to yield the carboxylic acid derivative. Subsequent coupling with propargylamine (prop-2-en-1-amine) is achieved using EDCl/HOBt in dichloromethane, producing the target carboxamide with 65–78% yield.
Critical Parameters :
-
Base Concentration : 2 M NaOH maximizes hydrolysis efficiency without decarboxylation.
-
Coupling Agents : EDCl/HOBt outperforms DCC/DMAP in minimizing racemization (95% enantiomeric excess).
Three-Component Synthesis for Functional Diversity
A p-toluenesulfonic acid (p-TsOH)-mediated three-component reaction enables simultaneous incorporation of the ethoxyphenyl and propargylamide groups. This domino protocol combines 4-ethoxyaniline, propargyl isocyanate, and 2-nitrobenzaldehyde in refluxing ethanol, achieving a 58% yield. The mechanism proceeds via imine formation, nitro reduction, and spirocyclic intermediate ring opening, confirmed by X-ray crystallography.
Table 2: Three-Component Reaction Optimization
| Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TsOH | Ethanol | 12 | 58 |
| H₂SO₄ | Methanol | 18 | 42 |
This method eliminates metal catalysts but requires strict moisture control to prevent hydrolysis of the isocyanate intermediate.
Purification and Analytical Validation
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/0.1% TFA gradient). Structural characterization employs:
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (Relative) |
|---|---|---|---|
| Annulation-Coupling | 4 | 52 | High |
| Three-Component | 2 | 58 | Moderate |
The three-component approach offers step economy but provides limited control over stereochemistry, whereas multi-step routes allow precise functionalization at the expense of yield.
Scalability and Industrial Considerations
Kilogram-scale production employs flow chemistry for the annulation step, reducing reaction time from 12 h to 45 minutes. Continuous processing in microreactors (0.5 mm diameter) enhances heat transfer and achieves 89% conversion at 150°C. Environmental impact assessments favor water-ethanol mixtures over DMF, reducing E-factor by 2.3× .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyphenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, reduced amines, and substituted phenyl compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in tumor growth and survival, suggesting a potential role in targeted cancer therapies.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 0.5 | 20 |
| SK-OV-3 | 0.8 | 15 |
| PC-3 | 0.7 | 18 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, highlighting its potential as a therapeutic agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. Studies showed:
- EC50 Values : The effective concentration required to inhibit viral replication was significantly lower than that of established antiviral drugs.
Table 2: Antiviral Activity Data
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP (Reference) | 6.7 | 96171 | 14353 |
| Test Compound | 3.1 | 98576 | 31798 |
The promising selectivity index suggests that the compound could be a viable candidate for further development as an antiviral agent.
Case Studies
A notable study synthesized a series of quinoxaline derivatives, including this compound, and evaluated their biological activities. The findings indicated:
- Anti-HIV Activity : The synthesized compounds exhibited significant inhibition of HIV replication with low cytotoxicity in human cell lines.
This reinforces the potential for therapeutic development targeting both cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its closest analogues:
Pharmacological and Chemical Properties
- Reactivity : The allyl group offers a site for Michael additions or polymerizations, absent in analogues with static alkyl/aryl groups (e.g., ’s methoxyethyl or ’s carboxamide) .
Biological Activity
The compound 2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, including case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a pyrroloquinoxaline core, which is known for its pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs to 2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of quinoxaline have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Quinoxaline Derivative A | S. aureus | 5.0 |
| Quinoxaline Derivative B | E. coli | 3.5 |
Anticancer Activity
Research has demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, studies on pyrroloquinoxaline derivatives revealed their ability to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 μM .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 2-amino... | 15.0 |
| A549 | 2-amino... | 12.5 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, quinoxaline derivatives often act as inhibitors of key enzymes involved in cellular proliferation and survival pathways, such as topoisomerases and kinases .
Case Study: Anticancer Activity
A notable study explored the effects of similar pyrroloquinoxaline compounds on cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .
Toxicity and Safety Profile
Investigations into the cytotoxicity of the compound revealed that it exhibits low toxicity towards normal human cells (HEK-293), suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of this compound using design of experiments (DoE)?
Methodological Answer: Statistical DoE methods (e.g., factorial or response surface designs) minimize experimental runs while identifying critical parameters like temperature, solvent polarity, and catalyst loading. For example, pilot-scale cyclization steps (as in ) require optimization of reaction time and stoichiometry to maximize yield. Analytical validation via HPLC or LC-MS ensures purity thresholds (≥95%) are met .
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer: X-ray crystallography ( ) resolves absolute stereochemistry, while NMR (¹H/¹³C, COSY, HSQC) confirms proton environments and substituent connectivity. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How to address solubility challenges in biological assays?
Methodological Answer: Use co-solvents (DMSO, cyclodextrins) or pH-adjusted buffers. Membrane separation technologies ( ) or nanoformulation (liposomes) enhance aqueous stability. Solubility parameters (Hansen solubility spheres) guide solvent selection for in vitro testing .
Q. What in vitro assays are suitable for preliminary activity screening?
Methodological Answer: Target-specific assays (e.g., kinase inhibition, receptor binding) require dose-response curves (IC₅₀/EC₅₀) with positive controls. Fluorescence polarization or SPR assays quantify binding affinity. Metabolic stability is assessed via liver microsome assays (CYP450 isoforms) .
Q. How to validate synthetic intermediates during stepwise synthesis?
Methodological Answer: TLC/HPLC monitors reaction progress. Intermediate isolation via column chromatography (silica/C18) ensures purity. Characterization with FTIR and 2D-NMR confirms regioselectivity, especially for pyrroloquinoxaline ring formation ( ) .
Advanced Research Questions
Q. How can computational reaction path searches improve synthetic route design?
Methodological Answer: Quantum chemical calculations (DFT) model transition states and energy barriers. ICReDD’s approach ( ) combines computed reaction pathways with experimental validation to prioritize low-energy routes. Machine learning predicts side reactions (e.g., epimerization) .
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding). Statistical meta-analysis identifies outliers due to assay conditions (pH, ionic strength). Molecular dynamics simulations explain conformational selectivity in target binding .
Q. How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer: Systematic substitution at the 4-ethoxyphenyl or prop-2-en-1-yl groups ( ) using parallel synthesis. Free-Wilson or QSAR models correlate substituent properties (logP, H-bond donors) with activity. X-ray co-crystallography with targets (e.g., kinases) guides rational modifications .
Q. What advanced separation techniques purify enantiomers or polymorphs?
Methodological Answer: Chiral HPLC (polysaccharide columns) resolves enantiomers, while crystallization screening (via ’s membrane technologies) isolates stable polymorphs. DSC/TGA characterizes thermal stability, and PXRD confirms crystalline phase purity .
Q. How to analyze metabolic degradation pathways in preclinical studies?
Methodological Answer: Radiolabeled compound (¹⁴C/³H) tracks metabolites in hepatocyte incubations. LC-HRMS/MS identifies phase I/II metabolites. Computational tools (e.g., Meteor Nexus) predict sites of oxidation or glucuronidation, validated with synthetic metabolite standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
